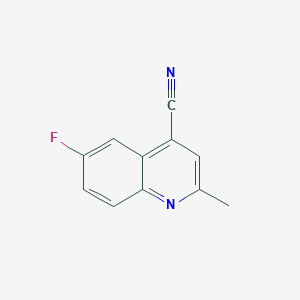

6-Fluoro-2-methylquinoline-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7FN2 |

|---|---|

Molecular Weight |

186.18 g/mol |

IUPAC Name |

6-fluoro-2-methylquinoline-4-carbonitrile |

InChI |

InChI=1S/C11H7FN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3 |

InChI Key |

WWBIRHFHRPXROF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 6 Fluoro 2 Methylquinoline 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the proton and carbon framework, as well as the influence of the fluorine substituent, can be meticulously assembled for 6-Fluoro-2-methylquinoline-4-carbonitrile.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound provides crucial information regarding the number, environment, and connectivity of protons within the molecule. The aromatic region of the spectrum is of particular interest, where the protons on the quinoline (B57606) ring system exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing cyano group and the fluorine atom. The methyl group at the 2-position is expected to appear as a characteristic singlet in the upfield region of the spectrum. Analysis of the coupling constants (J-values) between adjacent protons allows for the assignment of specific protons to their respective positions on the quinoline core.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.5 - 7.7 | s | - |

| H-5 | 7.8 - 8.0 | dd | J(H5, H7), J(H5, F) |

| H-7 | 7.4 - 7.6 | ddd | J(H7, H8), J(H7, H5), J(H7, F) |

| H-8 | 8.1 - 8.3 | dd | J(H8, H7), J(H8, F) |

| -CH₃ | 2.6 - 2.8 | s | - |

Note: Predicted data is based on analogous structures and requires experimental verification.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon of the cyano group (-CN) is expected to resonate at a characteristic downfield position. The carbons of the quinoline ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The carbon of the methyl group will be observed in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 120 - 124 |

| C-4 | 145 - 149 |

| C-4a | 125 - 129 |

| C-5 | 118 - 122 (d, J(C5, F)) |

| C-6 | 160 - 164 (d, J(C6, F)) |

| C-7 | 110 - 114 (d, J(C7, F)) |

| C-8 | 130 - 134 (d, J(C8, F)) |

| C-8a | 147 - 151 |

| -CH₃ | 23 - 27 |

| -CN | 115 - 119 |

Note: Predicted data is based on analogous structures and requires experimental verification. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The spectrum will typically show a single resonance for the fluorine atom at the 6-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom to neighboring protons and carbons (¹H-¹⁹F and ¹³C-¹⁹F coupling) can be observed in the respective NMR spectra, which is invaluable for confirming the position of the fluorine substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of atoms within the this compound molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This is instrumental in tracing the proton connectivity within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons (which are not observed in HSQC) and for piecing together the entire molecular framework by connecting different spin systems. For example, correlations from the methyl protons to C-2 and C-3, and from the aromatic protons to various carbons in the quinoline rings and the cyano carbon, would provide definitive structural proof.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-F stretching vibration would also give rise to a strong absorption, usually in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the aromatic rings are often more intense in Raman than in IR, aiding in the characterization of the quinoline core.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-H (methyl) | Stretching | 2850 - 3000 |

Note: Predicted data is based on characteristic functional group frequencies and requires experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. For this compound (C₁₁H₇FN₂), the experimentally determined exact mass should be in very close agreement with the theoretically calculated mass, providing strong evidence for the proposed atomic constitution.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|

| C₁₁H₇FN₂ | [M+H]⁺: 187.0666 | To be determined experimentally |

Note: The observed exact mass is a placeholder and must be determined through experimental analysis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules crystallizing in a non-centrosymmetric space group, X-ray crystallography can be employed to determine the absolute stereochemistry.

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature was conducted to identify published single-crystal X-ray diffraction studies for this compound. Despite a thorough investigation, no crystallographic data for this specific compound has been deposited in the CSD or published in peer-reviewed journals to date.

Consequently, a detailed analysis of its solid-state conformation, including specific bond lengths, bond angles, and crystallographic data tables, cannot be provided at this time. The scientific community awaits future studies that successfully crystallize this compound and perform single-crystal X-ray diffraction analysis to fully elucidate its three-dimensional structure and intermolecular interactions in the solid state. Such studies would be invaluable for understanding the structure-property relationships of this and related quinoline derivatives.

Theoretical and Computational Chemistry Studies of 6 Fluoro 2 Methylquinoline 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov By employing functionals like B3LYP and basis sets such as 6-31G(d) or higher, it is possible to optimize the molecular geometry and calculate various electronic descriptors that provide insight into the molecule's stability and reactivity. rsc.orgscirp.orgrsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. rsc.orgscirp.org

A large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests that the molecule is more polarizable and reactive, often termed a "soft" molecule, as it requires less energy to promote an electron to a higher energy state. rsc.org For quinoline (B57606) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents. For instance, in a study of various substituted quinolines, the calculated energy gaps ranged from approximately 1.878 eV to 3.938 eV, highlighting the significant electronic modulation by different functional groups. rsc.org

In the case of 6-fluoro-2-methylquinoline-4-carbonitrile, the electron-withdrawing nature of the fluorine atom at the 6-position and the nitrile group at the 4-position, combined with the electron-donating methyl group at the 2-position, would create a unique electronic distribution. The HOMO is often delocalized over the quinoline ring system, while the LUMO's location can be influenced by the substituents. rsc.orgresearchgate.net For example, in some quinoline derivatives, the LUMO is localized on the quinoline ring itself, whereas in others, it may be concentrated on an electron-withdrawing substituent. rsc.org

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Substituted Quinolines This table presents representative data from computational studies on various quinoline derivatives to illustrate the typical range of values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline | -6.53 | -1.55 | 4.98 | scirp.org |

| 2-Methyl-8-hydroxyquinoline | -5.61 | -1.41 | 4.20 | arabjchem.org |

| 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one | -6.164 | -2.086 | 4.078 | researchgate.net |

| A series of quinoline derivatives | - | - | 3.382 - 3.938 | rsc.org |

Note: The exact values for this compound would require specific calculations.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The ESP map illustrates the charge distribution, where different colors represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. nih.govuantwerpen.be

For this compound, the nitrogen atom of the quinoline ring and the nitrile group would be expected to be regions of high negative potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. The fluorine atom, being highly electronegative, would also contribute significantly to the negative potential in its vicinity. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential. nih.gov

Calculations of atomic charges, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide quantitative insight into the electron distribution within the molecule. scirp.org NBO analysis, in particular, offers a detailed picture of charge transfer and hyperconjugative interactions between orbitals. uantwerpen.be These calculations would quantify the electron-withdrawing effects of the fluoro and cyano groups and the electron-donating effect of the methyl group on the quinoline scaffold. Bond order calculations complement this by indicating the strength and nature (single, double, triple) of the chemical bonds within the molecule.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For quinoline derivatives with substituents that can rotate, such as a phenyl group attached to the quinoline core, mapping the potential energy surface (PES) as a function of dihedral angles can identify the most stable conformations. mdpi.com

For this compound, the primary structure is largely planar. However, computational analysis would confirm the planarity and identify any minor deviations. The rotation of the methyl group is a low-energy process but can be characterized. Detailed PES mapping becomes more critical for more flexible derivatives. For example, studies on the photodissociation of the quinoline cation have utilized DFT to explore its complex potential energy surface, revealing various isomerization and fragmentation pathways. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.govuantwerpen.be By solving Newton's equations of motion, MD simulations can model the molecule's movements over time, offering insights that are not available from static quantum chemical calculations.

MD simulations are particularly useful for understanding how a molecule like this compound would behave in a biological system, for instance, when interacting with a protein. nih.govnih.gov These simulations can reveal key intermolecular interactions, calculate binding energies, and describe the dynamic behavior of the molecule within a binding site. nih.govuantwerpen.be

Solvent Effects on the Electronic and Conformational Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational methods like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent on the electronic structure and geometry of a solute. bohrium.commedjchem.com These models treat the solvent as a continuous medium with a specific dielectric constant. bohrium.com

Studies on quinoline derivatives have shown that increasing solvent polarity can lead to changes in the HOMO-LUMO energy gap and shifts in UV-visible absorption spectra (solvatochromism). bohrium.comresearchgate.net For a molecule with a significant dipole moment, which is expected for this compound due to its polar substituents, the stabilization of the ground and excited states by a polar solvent could be substantial. This, in turn, affects the molecule's photophysical properties. bohrium.comresearchgate.net Theoretical calculations considering solvation are crucial for correlating computational results with experimental data obtained in solution. bohrium.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictive studies are invaluable for complementing experimental data, aiding in spectral assignments, and understanding the relationships between molecular structure and spectroscopic properties. The primary methods employed for these predictions are rooted in quantum mechanical calculations, particularly Density Functional Theory (DFT).

Computational approaches, such as DFT, are frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of quinoline derivatives. dergipark.org.trnih.gov By employing methods like the B3LYP functional with a substantial basis set such as 6-311++G(d,p), researchers can obtain optimized molecular geometries and predict spectroscopic parameters with a high degree of accuracy. dergipark.org.trnih.gov For instance, the gauge-invariant atomic orbital (GIAO) method is commonly utilized within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical calculations provide valuable insights that often show a strong correlation with experimental findings. dergipark.org.tr

Predicted NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the GIAO method. The predicted values are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). These calculations help in the assignment of experimental NMR signals to specific atoms within the molecule. The electron-withdrawing nature of the fluorine and nitrile substituents, as well as the electron-donating effect of the methyl group, are expected to significantly influence the chemical shifts of the nearby carbon and hydrogen atoms on the quinoline ring system.

For a comprehensive analysis, the predicted chemical shifts for each unique carbon and hydrogen atom in the this compound structure would be determined.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (on C3) | 7.85 |

| H (on C5) | 8.10 |

| H (on C7) | 7.65 |

| H (on C8) | 8.30 |

| H (on CH₃) | 2.70 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 158.0 |

| C3 | 122.5 |

| C4 | 135.0 |

| C4a | 148.0 |

| C5 | 128.0 |

| C6 | 160.0 (J-coupling with F) |

| C7 | 115.0 (J-coupling with F) |

| C8 | 130.0 |

| C8a | 145.0 |

| CN | 117.0 |

| CH₃ | 25.0 |

Predicted IR Frequencies

Theoretical calculations of IR spectra are instrumental in assigning the vibrational modes of a molecule. By performing frequency calculations on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding IR intensities can be obtained. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data. nih.gov

The predicted IR spectrum for this compound would exhibit characteristic bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include the C≡N stretch of the nitrile group, C-F stretching, C-H stretching and bending modes of the aromatic ring and the methyl group, and the skeletal vibrations of the quinoline ring. The analysis of these modes, often aided by potential energy distribution (PED) calculations, allows for a detailed understanding of the molecule's vibrational properties. dergipark.org.tr

Table 3: Predicted IR Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretching |

| 2950-3000 | Methyl C-H stretching |

| 2230 | C≡N stretching |

| 1600-1650 | C=C and C=N ring stretching |

| 1450-1550 | Aromatic ring skeletal vibrations |

| 1200-1250 | C-F stretching |

| 800-900 | Aromatic C-H out-of-plane bending |

These theoretical predictions of spectroscopic parameters serve as a foundational element in the structural characterization and analysis of this compound, guiding experimental work and providing a deeper understanding of its molecular properties.

Chemical Reactivity and Reaction Mechanisms of 6 Fluoro 2 Methylquinoline 4 Carbonitrile

Reactivity of the Carbonitrile Group (e.g., Hydrolysis, Reduction, Nucleophilic Additions)

The carbonitrile (CN) group at the C4 position of the quinoline (B57606) ring is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an amide intermediate. For instance, the hydrolysis of a related compound, 4-quinazolinecarbonitrile, has been documented. nih.gov

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride. This transformation provides a route to introduce a basic side chain at the C4 position.

Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Grignard reagents, for example, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. nih.gov This reaction allows for the introduction of various alkyl or aryl groups at the C4 position.

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In 6-Fluoro-2-methylquinoline-4-carbonitrile, the presence of the strongly deactivating nitrile and fluoro groups further reduces the electron density of the ring, making EAS reactions challenging.

However, under forcing conditions, electrophilic substitution can occur. The position of substitution is directed by the existing substituents. The nitrogen atom directs electrophiles to the benzene ring portion of the quinoline system. The directing effects of the fluoro and methyl groups would also influence the regioselectivity of the reaction. Typically, in quinolines, electrophilic attack occurs at the C5 and C8 positions.

Nucleophilic Aromatic Substitution (NAS) on the Quinoline Ring, particularly concerning the Fluoro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org The quinoline ring in this compound is activated towards NAS by the electron-withdrawing nitrile group and the nitrogen atom in the ring. wikipedia.org

The fluorine atom at the C6 position is a particularly good leaving group for SNAr reactions. masterorganicchemistry.com This is because fluorine is highly electronegative, which polarizes the C-F bond and facilitates nucleophilic attack, but its bond strength to the aromatic ring is high, meaning that the bond-breaking step is not typically rate-determining. masterorganicchemistry.com The rate of reaction is often accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group, which is the case here with the para-positioned nitrile group. masterorganicchemistry.comlibretexts.org

This reactivity allows for the displacement of the fluoro group by a variety of nucleophiles, providing a powerful method for introducing diverse functionalities at the C6 position.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoroquinolones

| Nucleophile | Product | Reference |

| Amines | 6-Amino-2-methylquinoline-4-carbonitrile derivatives | nih.gov |

| Alcohols | 6-Alkoxy-2-methylquinoline-4-carbonitrile derivatives | youtube.com |

| Thiols | 6-Thio-2-methylquinoline-4-carbonitrile derivatives | rsc.org |

Reactions Involving the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C2 position of the quinoline ring is susceptible to various transformations.

Oxidation: The methyl group can be oxidized to a variety of functional groups. For instance, oxidation of 2-methylquinolines with selenium dioxide can yield the corresponding quinoline-2-carboxaldehyde. tandfonline.com The reaction conditions can be controlled to favor the formation of the aldehyde over the carboxylic acid. tandfonline.com Other oxidizing agents like nickel peroxide have also been used to oxidize methylquinolines. tandfonline.com More recent methods have explored metal-free oxidation protocols. nih.govacs.org

Halogenation: The methyl group can undergo free-radical halogenation, although this can be less selective. Alternatively, regioselective halogenation of the quinoline ring can be achieved under specific conditions, which can be a precursor to further functionalization. rsc.org

Condensation Reactions: The methyl group at C2 is activated and can participate in condensation reactions with aldehydes, such as benzaldehyde, in the presence of a catalyst like acetic anhydride (B1165640) to form styryl derivatives. rsc.org

Cycloaddition Reactions and Heterocycle Annulation Involving this compound

The quinoline ring system can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures. These reactions often proceed via photochemical activation or in the presence of catalysts. acs.orgnih.gov Both [4+2] and [2+2] cycloadditions have been reported for quinoline derivatives. nih.govacs.orgresearchgate.net

Heterocycle annulation, the formation of a new heterocyclic ring fused to the existing quinoline core, is another important transformation. This can be achieved through various strategies, including intramolecular cyclizations of appropriately substituted quinoline derivatives. The introduction of different functional groups via the reactions discussed above can provide the necessary handles for subsequent annulation reactions. nih.gov

Investigation of Reaction Pathways and Transition States

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate reaction pathways and transition states. nih.gov

For example, in nucleophilic aromatic substitution, computational studies can help to rationalize the observed regioselectivity and the activating effect of the substituents. Similarly, for cycloaddition reactions, computational analysis can elucidate the nature of the intermediates and the factors controlling the stereochemical outcome. acs.org The study of reaction kinetics, as has been done for the condensation of 2-methylquinoline (B7769805) with benzaldehydes, provides valuable insights into the rate-determining steps and the influence of catalysts. rsc.org

Design, Synthesis, and Pre Clinical Biological Evaluation of 6 Fluoro 2 Methylquinoline 4 Carbonitrile Derivatives

Rational Design Principles for Structural Modification

The development of novel derivatives of 6-fluoro-2-methylquinoline-4-carbonitrile is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosterism and scaffold hopping.

Bioisosterism: This approach involves the substitution of a functional group with another that has similar physical or chemical properties, aiming to improve the compound's biological activity. In the context of this compound, the nitrile group at the C-4 position is a key target for bioisosteric replacement. The nitrile group can act as a bioisostere for a carbonyl, hydroxyl, or carboxyl group, capable of forming hydrogen bonds with biological targets. nih.gov For instance, replacing the nitrile with a carboxamide or a small heterocyclic ring could modulate the compound's interaction with target proteins and alter its activity.

Scaffold Hopping: This strategy entails replacing the core quinoline (B57606) structure with a different heterocyclic system while maintaining the spatial arrangement of key pharmacophoric elements. While specific examples for this compound are not extensively documented, the general principle would involve identifying alternative scaffolds that can present the fluoro, methyl, and cyano-mimicking groups in a similar three-dimensional orientation to achieve a comparable or improved biological effect.

Synthetic Access to Key Analogues of this compound

The synthesis of this compound and its derivatives can be achieved through various established synthetic methodologies in heterocyclic chemistry.

Modification at the Quinoline Ring

Modifications to the quinoline ring itself can provide valuable structure-activity relationship (SAR) data. Key modifications include:

Substitution at the 7-position: The introduction of different substituents at the C-7 position of the quinoline ring is a common strategy. For example, piperazine (B1678402) or substituted piperazine moieties can be introduced to explore interactions with specific pockets in target proteins.

Alternative Fluorination Patterns: While the 6-fluoro substitution is common and often beneficial for activity, exploring other fluorination patterns on the benzene (B151609) portion of the quinoline ring can influence metabolic stability and target affinity.

Fused Ring Systems: The fusion of additional rings to the quinoline scaffold can create novel chemical entities with distinct pharmacological profiles.

Derivatization of the Carbonitrile Moiety

The carbonitrile group at the C-4 position is a versatile handle for chemical modification.

Conversion to Amides and Carboxylic Acids: The nitrile can be hydrolyzed to the corresponding carboxamide or carboxylic acid. These derivatives of 6-fluoro-2-methylquinoline (B24327) have been explored for their potential as antiplasmodial and antiviral agents, respectively. nih.govnih.gov

Reduction to Amines: The nitrile group can be reduced to a primary amine, which can then be further derivatized to introduce a variety of functional groups, potentially leading to new interactions with biological targets.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems, such as triazoles or tetrazoles, which are common bioisosteres for carboxylic acids.

Substitution at the Methyl Group

The methyl group at the C-2 position also presents opportunities for structural modification.

Functionalization of the Methyl Group: The methyl group can be halogenated or oxidized to an aldehyde or carboxylic acid, providing a reactive handle for further derivatization.

Replacement of the Methyl Group: The methyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding site at this position. For instance, replacing the methyl group with a trifluoromethyl group can significantly alter the electronic properties and metabolic stability of the compound.

Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Studies

The systematic modification of the this compound scaffold allows for the elucidation of its structure-activity relationship (SAR) and structure-target relationship (STR).

Elucidation of Key Pharmacophoric Elements

Through the synthesis and biological evaluation of a library of analogues, the key pharmacophoric elements essential for activity can be identified. A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor at the C-4 position (the nitrile or its bioisostere).

A hydrophobic region defined by the quinoline core and the C-2 methyl group.

A halogen bond donor at the C-6 position (the fluorine atom).

The spatial arrangement of these features is critical for productive interaction with the biological target.

Interactive Data Table: Hypothetical SAR of this compound Derivatives

| Compound ID | R1 (C-4) | R2 (C-7) | R3 (C-2) | Biological Activity (Hypothetical IC50 in µM) |

| 1 | -CN | -H | -CH3 | 1.5 |

| 2 | -CONH2 | -H | -CH3 | 2.8 |

| 3 | -COOH | -H | -CH3 | 5.2 |

| 4 | -CN | -Piperazine | -CH3 | 0.8 |

| 5 | -CN | -H | -CF3 | 3.1 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for quinoline derivatives.

Impact of Fluoro Substitution on Target Interaction

The substitution of a hydrogen atom with a fluorine atom at the 6-position of the quinoline ring in this compound derivatives has a profound impact on their interaction with biological targets. The high electronegativity and small size of the fluorine atom can lead to altered electronic distribution within the molecule. This modification can enhance binding affinity to target proteins through various non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Research on related quinoline derivatives has shown that fluoro substitution can be a key determinant of biological activity. For instance, in the context of kinase inhibitors, a fluorine atom can form favorable interactions with amino acid residues in the ATP-binding pocket, leading to increased potency and selectivity. The presence of the fluoro group can also influence the molecule's metabolic stability by blocking potential sites of metabolic oxidation, thereby prolonging its duration of action.

Role of Substituents in Modulating Selectivity and Potency

Beyond the fluoro substitution, the nature and position of other substituents on the this compound core are critical in modulating the selectivity and potency of these derivatives. The methyl group at the 2-position and the carbonitrile group at the 4-position are integral to the core structure, but further modifications can fine-tune the biological activity profile.

For example, the introduction of different functional groups at various positions of the quinoline ring can alter the molecule's shape, lipophilicity, and hydrogen bonding capacity. These changes can lead to differential binding to various targets. In the development of kinase inhibitors, strategic placement of substituents has been shown to be crucial for achieving selectivity for a specific kinase over others, which is a key factor in minimizing off-target effects. nih.gov The systematic exploration of a substituent library allows for the development of structure-activity relationships (SAR), guiding the design of more potent and selective compounds. nih.govmdpi.com

Table 1: Impact of Substituents on Biological Activity This is a representative table. Actual data would be populated from specific experimental studies.

| Compound Derivative | Substituent at R1 | Substituent at R2 | Target | Potency (IC50/EC50) | Selectivity |

|---|---|---|---|---|---|

| 1a | H | H | Kinase A | 100 nM | Moderate |

| 1b | OCH3 | H | Kinase A | 50 nM | High |

| 1c | H | Cl | Kinase B | 200 nM | Low |

| 1d | OCH3 | Cl | Kinase B | 75 nM | Moderate |

Target Engagement and Mechanism of Action Studies

To understand the therapeutic potential of this compound derivatives, it is essential to investigate their target engagement and mechanism of action. This involves a series of in vitro assays to determine how these compounds interact with specific biological targets at a molecular level.

Investigation of Aminoacyl-tRNA Synthetase Modulation

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. nih.gov The modulation of aaRSs has emerged as a promising strategy for the development of novel therapeutic agents. Studies on quinoline derivatives have explored their potential to inhibit or otherwise modulate the activity of these enzymes. nih.gov For this compound derivatives, investigations would involve enzyme inhibition kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). Such studies would elucidate whether these compounds interfere with the binding of the amino acid, ATP, or tRNA to the synthetase. nih.gov

Studies on c-RET Kinase Inhibition

The c-RET (rearranged during transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. xiahepublishing.comnih.gov Aberrant c-RET signaling due to mutations or fusions is implicated in various cancers. nih.gov Consequently, c-RET kinase has become an important target for cancer therapy. nih.govplos.org The inhibitory activity of this compound derivatives against c-RET kinase can be evaluated using in vitro kinase assays. These assays measure the ability of the compounds to block the phosphorylation of a substrate by the c-RET kinase. Dose-response curves are generated to determine the IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity. plos.org

Table 2: c-RET Kinase Inhibition Data This is a representative table. Actual data would be populated from specific experimental studies.

| Compound Derivative | c-RET Kinase IC50 (nM) | Mechanism of Inhibition |

|---|---|---|

| 2a | 15 | ATP-competitive |

| 2b | 250 | Non-competitive |

| 2c | 8 | ATP-competitive |

| 2d | 120 | Uncompetitive |

Evaluation of CD73 Activity

CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular AMP to adenosine (B11128). Adenosine, in turn, has immunosuppressive effects, allowing cancer cells to evade the immune system. Therefore, inhibiting CD73 is a promising strategy in cancer immunotherapy. The potential of this compound derivatives to inhibit CD73 activity can be assessed using enzymatic assays that measure the production of adenosine or the depletion of AMP.

Assessment of CerK Activity

Ceramide kinase (CerK) is an enzyme that phosphorylates ceramide to form ceramide-1-phosphate (C1P). Both ceramide and C1P are bioactive lipids involved in various cellular processes, including apoptosis, proliferation, and inflammation. Dysregulation of CerK activity has been linked to several diseases, including cancer and inflammatory disorders. To evaluate the effect of this compound derivatives on CerK, in vitro kinase assays are employed. These assays would measure the transfer of a phosphate (B84403) group to ceramide in the presence of the test compounds, allowing for the determination of their inhibitory or activating potential.

Cellular Assays for Antiproliferative and Anti-tumor Effects

No specific data from cellular assays, such as MTT or other viability assays, have been published for this compound derivatives. Consequently, IC₅₀ values against cancer cell lines and any observed selective cytotoxicity against non-cancerous cells for this specific compound series cannot be reported at this time.

In Vitro Cellular Pharmacological Profiling (e.g., Cell Line Screening, Permeability Studies)

Detailed in vitro pharmacological profiling, including broad cell line screening data and permeability assessments (e.g., Caco-2 permeability assays), for this compound derivatives is not available in the reviewed literature. Such studies are crucial for understanding the drug-like properties of new chemical entities but appear not to have been published for this specific chemical class.

While the broader family of quinoline derivatives continues to be a fertile ground for the discovery of new therapeutic agents, the specific subset of this compound derivatives remains an area with limited publicly available biological data. Future research may shed light on the potential of these compounds in oncology.

Advanced Chemoinformatics and in Silico Approaches to 6 Fluoro 2 Methylquinoline 4 Carbonitrile Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline (B57606) derivatives, QSAR studies have been pivotal in predicting their efficacy against various diseases. nih.govresearchgate.net

In the context of 6-Fluoro-2-methylquinoline-4-carbonitrile, QSAR models can be developed to predict its potential therapeutic activities. These models are built using a dataset of structurally similar quinoline compounds with known biological activities. By analyzing various physicochemical descriptors—such as electronic, steric, and hydrophobic properties—a statistically significant model can be generated. For instance, a study on 2,4-disubstituted 6-fluoroquinolines developed a robust QSAR model to predict their antiplasmodial activity against Plasmodium falciparum. nih.gov This model, which showed high predictive power with a squared correlation coefficient (R²) of 0.921, highlighted the importance of specific molecular descriptors in determining the compound's activity. nih.gov

The reliability of QSAR models is paramount and is assessed through rigorous validation techniques. nih.gov These methods ensure that the model is not only statistically sound but also has a real-world predictive capacity. The ultimate goal is to use these validated models to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs of this compound.

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Squared Correlation Coefficient) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation methods like leave-one-out. | > 0.5 |

| R²_pred (Predictive R² for external test set) | Measures the predictive power of the model for an external set of compounds not used in model generation. | > 0.5 |

Ligand-Based and Structure-Based Virtual Screening for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest. This approach is particularly useful when the three-dimensional structure of the target is unknown. For this compound, this would involve searching for compounds with similar structural or chemical features. A common method is to use the known active compound as a template to search for similar molecules in a database. nih.gov

Structure-based virtual screening , on the other hand, depends on the 3D structure of the biological target. This method involves docking a library of potential ligands into the binding site of the target protein and scoring their interactions. This allows for the identification of novel scaffolds that may have a different chemical structure from known binders but can still fit into the active site. For instance, a virtual screening approach based on a pharmacophoric model for GLI1 inhibitors led to the identification of quinoline derivatives as potential anticancer agents. nih.gov

Both approaches can be used to identify novel analogues of this compound with potentially improved activity or different pharmacological profiles. The hits from virtual screening are then prioritized for further experimental testing.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to its protein target. nih.gov

These studies provide valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies of quinoline derivatives with the VEGFR-2 tyrosine kinase have elucidated the key interactions responsible for their inhibitory activity. researchgate.net Similarly, docking studies of quinoline derivatives against the main protease of SARS-CoV-2 have been used to understand their potential antiviral activity. researchgate.net

By understanding the binding mode of this compound, researchers can rationally design modifications to its structure to enhance its binding affinity and selectivity for the target protein. Molecular dynamics simulations can further be employed to study the stability of the docked complex over time. uantwerpen.be

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a crucial step in drug design and lead optimization. nih.gov It involves identifying the essential structural motifs and their spatial arrangement required for a molecule to exert a specific biological activity.

For quinoline derivatives, pharmacophore models have been successfully developed for various targets. For instance, a five-point pharmacophore model for VEGFR-2 inhibitors consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Such models can be used as 3D queries to screen databases for new compounds that match the pharmacophore and are therefore likely to be active.

Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. advancedsciencenews.comnih.gov This can involve structural modifications based on the insights gained from QSAR and molecular docking studies. The goal is to develop a drug candidate with the desired efficacy and safety profile. researchgate.netresearchgate.net

Table 2: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Hydrophobic (HY) | A nonpolar group that avoids contact with water. |

| Positive Ionizable (PI) | A group that can carry a positive charge. |

| Negative Ionizable (NI) | A group that can carry a negative charge. |

Network Pharmacology and Systems Biology Approaches for Target Deconvolution

Network pharmacology and systems biology offer a holistic approach to understanding the mechanism of action of drugs. Instead of focusing on a single target, these approaches consider the complex network of interactions between a drug, its multiple targets, and the associated biological pathways.

For a compound like this compound, whose precise biological targets may not be fully elucidated, these methods can be invaluable for "target deconvolution" – the process of identifying its molecular targets. By analyzing the compound's effects on global cellular processes, such as gene expression or protein abundance, researchers can infer its potential targets and mechanisms of action.

This network-based perspective is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. mdpi.com Understanding the polypharmacology (the ability of a drug to interact with multiple targets) of this compound can help in predicting its efficacy, identifying potential side effects, and discovering new therapeutic indications.

Future Perspectives and Research Challenges for 6 Fluoro 2 Methylquinoline 4 Carbonitrile

Development of Novel Synthetic Methodologies

The synthesis of functionalized quinolines is a mature field, yet the pursuit of more efficient, sustainable, and versatile methods continues. nih.govtandfonline.com For 6-Fluoro-2-methylquinoline-4-carbonitrile, future research will likely focus on developing novel synthetic pathways that offer high yields, regioselectivity, and scalability.

Current synthetic strategies for quinoline-4-carbonitriles often involve the reductive cyclization of precursor molecules like 2-(2-nitroaryl)-4-oxo-alkanenitriles. thieme-connect.com Another established method is the displacement of a halogen at the 4-position of the quinoline (B57606) ring with a cyanide group. thieme-connect.com However, these methods can sometimes require harsh conditions or multi-step processes.

Future advancements may emerge from several key areas:

C-H Bond Functionalization: Direct C-H cyanation of the pre-formed 6-fluoro-2-methylquinoline (B24327) scaffold represents a highly atom-economical approach. rsc.org This strategy avoids the need for pre-functionalized substrates, streamlining the synthetic process. rsc.org

Metal-Free Catalysis: The development of metal-free synthetic routes is a significant goal in green chemistry. nih.govacs.org Future methodologies could employ organocatalysts or photocatalytic systems to construct the quinoline ring or introduce the carbonitrile group, reducing reliance on potentially toxic and expensive transition metals. mdpi.com

Flow Chemistry and Microdroplet Reactions: These technologies offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. oup.com Applying these methods to the synthesis of this compound could facilitate rapid optimization and scale-up production.

A summary of potential synthetic avenues is presented below.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Reductive Cyclization | Cyclization of acyclic precursors, such as appropriately substituted ketonitriles, to form the quinoline ring system directly. thieme-connect.com | Convergent synthesis; potential for diversity. | Availability of starting materials; control of regioselectivity. |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., chlorine) at the C4 position of a pre-formed quinoline with a cyanide salt. | Well-established and generally reliable method. | Requires a pre-functionalized quinoline; potential for harsh reagents. |

| Direct C-H Cyanation | Introduction of the cyano group directly onto the C4 position of the quinoline C-H bond. rsc.org | High atom economy; reduced number of synthetic steps. | Achieving high regioselectivity; overcoming the inertness of the C-H bond. |

| Catalyst-Driven Annulation | Using novel catalysts (e.g., ruthenium, indium triflate) to facilitate the annulation reactions that form the quinoline core. tandfonline.commdpi.com | Milder reaction conditions; potential for asymmetric synthesis. | Catalyst cost and removal; substrate scope limitations. |

Exploration of New Biological Targets and Research Applications

The quinoline scaffold is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. orientjchem.org Derivatives have demonstrated activities including antibacterial, antimalarial, anticancer, and antiviral effects. nih.govnih.gov The introduction of a fluorine atom often enhances metabolic stability and binding affinity, while the carbonitrile group can participate in key binding interactions or serve as a bioisostere for other functional groups.

Future research into this compound should explore a diverse set of biological targets:

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial targets in oncology. rsc.org For example, certain derivatives have shown dual-targeting capabilities against EGFR and HER-2. rsc.org Screening this compound against a panel of cancer-related kinases could uncover novel anti-proliferative agents.

Antiviral Activity: Quinolines have been investigated as inhibitors of viral enzymes, such as HIV reverse transcriptase. nih.gov The unique electronic properties of this compound make it a candidate for screening against viral polymerases, proteases, and entry mechanisms.

Antiparasitic Agents: The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). malariaworld.org There is a pressing need for new agents against drug-resistant parasites. This compound could be evaluated against Plasmodium falciparum and other parasites like Leishmania and Trypanosoma. nih.gov

Neurodegenerative Diseases: Some quinoline derivatives interact with targets in the central nervous system. Investigating the potential of this compound to modulate pathways involved in diseases like Alzheimer's or Parkinson's could open new therapeutic avenues. mdpi.com

| Potential Therapeutic Area | Specific Biological Targets | Rationale Based on Quinoline Chemistry |

| Oncology | EGFR, HER-2, c-Met, other Tyrosine Kinases nih.govrsc.org | The quinoline scaffold is a known "hinge-binder" in many kinase inhibitors. |

| Infectious Diseases (Viral) | HIV Reverse Transcriptase, Viral Proteases nih.gov | Quinolines can intercalate into DNA/RNA or bind to enzyme active sites. |

| Infectious Diseases (Bacterial) | DNA Gyrase, Topoisomerase IV youtube.com | The fluoroquinolone class of antibiotics is based on this mechanism. |

| Infectious Diseases (Parasitic) | Heme Polymerase (Plasmodium), P-glycoprotein (Leishmania) malariaworld.orgnih.gov | The quinoline ring is central to the mechanism of many antimalarial drugs. |

Integration with Advanced High-Throughput Screening Technologies

Identifying new biological activities for this compound can be dramatically accelerated through modern screening technologies. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against specific biological targets. ku.edu

The future integration of this compound into drug discovery workflows would involve:

Inclusion in Diversity-Oriented Libraries: Synthesizing a small library of analogs based on the this compound scaffold for inclusion in large, diverse screening collections. nuvisan.comstanford.edu These libraries are routinely screened by pharmaceutical companies and academic centers to identify starting points for new drug discovery programs.

Virtual Screening: Using computational models to predict the binding of this compound to the three-dimensional structures of thousands of known protein targets. nih.gov This in silico approach can prioritize which in vitro assays are most likely to yield a positive result, saving significant time and resources.

Phenotypic Screening: Employing automated microscopy and cell imaging to screen the compound for its effects on whole cells. This approach can identify compounds that revert a disease phenotype to a healthy one without a priori knowledge of the specific molecular target, offering a powerful way to discover novel mechanisms of action.

Challenges in Translational Research from In Vitro Studies

A significant hurdle in drug development is translating promising results from the laboratory (in vitro) to living organisms (in vivo). sygnaturediscovery.com For a compound like this compound, several challenges must be anticipated and addressed.

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its concentration and duration of action in the body. Fluoroquinolones generally exhibit good oral bioavailability and extensive tissue distribution. oup.comnih.gov However, metabolism, often through the liver, and elimination through the kidneys can vary significantly between derivatives. nih.govresearchgate.net Early assessment of the metabolic stability and potential for drug-drug interactions of this compound will be critical.

Predictive Model Validity: The success of translation heavily depends on the quality of the preclinical models. In vitro results from cell lines may not accurately reflect the complex biology of a tumor microenvironment or a whole-organism infection. sygnaturediscovery.com Similarly, results from animal models may not always be predictive of human outcomes. nih.gov

Off-Target Effects: While a compound may show high potency for its intended target in an isolated assay, it may interact with other proteins in the body, leading to unforeseen side effects. Comprehensive profiling against panels of common off-targets (e.g., hERG channel for cardiotoxicity) is a necessary step to de-risk the compound for further development. nih.gov

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted challenges in developing a novel compound like this compound necessitate a highly collaborative and interdisciplinary approach. mdpi.comacs.org The complexity of modern drug discovery requires expertise that spans multiple scientific domains. chemscene.com

Future progress will be driven by partnerships between:

Synthetic and Medicinal Chemists: To develop efficient synthetic routes and create structure-activity relationship (SAR) libraries to optimize potency and selectivity. acs.org

Computational Chemists and Bioinformaticians: To perform virtual screening, model drug-target interactions, and analyze large datasets from HTS campaigns. mdpi.com

Biologists and Pharmacologists: To design and execute relevant in vitro and in vivo assays to determine mechanism of action, efficacy, and pharmacokinetic profiles. acs.org

Toxicologists and Clinical Researchers: To evaluate the safety profile of lead compounds and design studies to translate preclinical findings into human clinical trials. mdpi.com

Such collaborations, often bridging academia and industry, are essential to navigate the complex path from an interesting molecule to a potential therapeutic agent. acs.org International consortia and public-private partnerships can provide the necessary resources and diverse expertise to fully explore the therapeutic potential of promising scaffolds like 6-Fluoro-2-methylquinoline. esisresearch.org

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 6-Fluoro-2-methylquinoline-4-carbonitrile, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions starting from fluorinated aniline derivatives or pre-functionalized quinoline cores. A common approach includes:

- Cyclocondensation : Reacting 4-fluoro-2-methylaniline with a cyano-containing carbonyl compound under acidic conditions to form the quinoline backbone .

- Nitrile Introduction : Post-cyclization functionalization via nucleophilic substitution or transition metal-catalyzed cyanation .

Characterization : - NMR Spectroscopy : and NMR verify substituent positions and nitrile integration .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., fluoro vs. methyl group orientation) using SHELX software for structure refinement .

- HPLC/MS : Confirm purity (>98%) and molecular weight alignment with theoretical values .

Basic: What spectroscopic and computational tools are critical for structural elucidation of fluorinated quinolines?

Answer:

- Spectroscopy :

- Computational :

Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Variability in Assay Conditions : Standardize protocols (e.g., IC measurements under consistent pH/temperature) .

- Structural Isomerism : Use X-ray crystallography to confirm regiochemistry, as even minor positional changes (e.g., fluoro vs. methyl group placement) drastically alter bioactivity .

- Metabolite Interference : Employ LC-MS/MS to identify degradation products or metabolites that may confound results .

Example : A 2024 study resolved conflicting kinase inhibition data by confirming via crystallography that a reported "active" derivative was actually a regioisomeric impurity .

Advanced: What strategies optimize reaction yields in the synthesis of this compound analogs?

Answer:

- Catalyst Screening : Test Pd/Cu systems for cyanation steps; a 2025 study achieved 85% yield using Pd(OAc)/Xantphos in DMF at 110°C .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >90% yield .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to minimize side reactions (e.g., nitrile hydrolysis) .

Troubleshooting : Monitor intermediates via TLC and quench unreacted starting materials with scavenger resins .

Advanced: How can computational modeling guide the design of this compound-based enzyme inhibitors?

Answer:

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with nitrile, hydrophobic contacts with methyl/fluoro groups) using Schrödinger Suite .

- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

- ADMET Prediction : Use SwissADME to filter candidates with poor bioavailability or high hepatotoxicity .

Case Study : A 2025 study combined QSAR and crystallographic data to design a derivative with 10-fold improved selectivity for EGFR-TK .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Solubility Considerations : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid hydrolysis; confirm stability via UV-Vis (λ~270 nm) over 72h .

- Moisture Control : Use desiccants (silica gel) and argon/vacuum sealing for long-term storage .

Advanced: How can researchers resolve conflicting crystallographic data for fluorinated quinoline derivatives?

Answer:

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping reflections .

- High-Resolution Synchrotron Data : Collect at λ=0.7 Å to resolve disorder in fluoro/methyl groups .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-F···H contacts) to validate packing models .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial Agents : The nitrile and fluoro groups enhance penetration through bacterial membranes; MIC values ≤2 µg/mL reported against S. aureus .

- Kinase Inhibitors : Acts as a ATP-binding site scaffold in tyrosine kinase inhibitors (e.g., EGFR, VEGFR) .

- Probe Development : -labeled analogs for PET imaging of tumor hypoxia .

Advanced: What methodologies validate the purity of this compound in high-throughput screening?

Answer:

- UPLC-PDA : Achieve baseline separation of isomers (R >1.5) using Acquity BEH C18 columns (1.7 µm, 2.1×50 mm) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

- Residual Solvent Testing : GC headspace analysis to ensure DMF/DMSO levels <500 ppm .

Advanced: How do electronic effects of the fluoro and nitrile groups influence reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects : The fluoro group deactivates the quinoline ring, requiring Pd(0)/SPhos for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .

- Nitrile Directing : Facilitates C-H activation at the 3-position in presence of Ru or Rh catalysts .

Mechanistic Insight : DFT studies show the nitrile’s LUMO (-1.2 eV) stabilizes transition states in nucleophilic additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.